Unique TNF-α Inhibition by Minimal Scaffold
7-Methoxy-5-benzofuranpropanol inhibits TNF-α release from cultured mouse peritoneal macrophages with an IC50 of 1 μg/mL [1]. In contrast, its closest structural relative, egonol, has been characterized for its anti-inflammatory activity primarily through the inhibition of nitric oxide (NO) production and reactive oxygen species (ROS) release in RAW 264.7 macrophages [2]. Notably, egonol requires a bulky 2‑(1,3-benzodioxol-5-yl) substituent to achieve these effects, a moiety that is entirely absent in the target compound. The retention of TNF-α inhibitory activity in the structurally minimal scaffold suggests a distinct pharmacophore that does not rely on the 2‑aryl group, offering a unique entry point for medicinal chemistry exploration that is not accessible with egonol or homoegonol.
| Evidence Dimension | Inhibition of TNF-α release (macrophage assay) |
|---|---|
| Target Compound Data | IC50 = 1 μg/mL |
| Comparator Or Baseline | Egonol: Not reported for TNF-α release inhibition in the same assay; characterized for NO and ROS inhibition. |
| Quantified Difference | Target compound has a defined TNF-α inhibitory IC50 value; egonol lacks this specific quantitative activity. |
| Conditions | Cultured mouse peritoneal macrophages |
Why This Matters
This identifies a biological activity for the minimal scaffold that is not shared by the more complex 2‑aryl analogs, validating its procurement for projects targeting TNF-α-mediated pathways without the confounding structural bulk of natural neolignans.
- [1] Springer Nature Encyclopedia: TNF-α release inhibitor (cultured mouse peritoneal macrophages, IC50 = 1μg/mL). View Source
- [2] Timmers MA, et al. Characterization of Phenolic Compounds and Antioxidant and Anti-inflammatory Activities from Mamuyo (Styrax ramirezii Greenm.) Fruit. J Agric Food Chem. 2015;63(48):10459-65. View Source
